Ethyl 1-benzyl-2-oxocyclopentanecarboxylate

Overview

Description

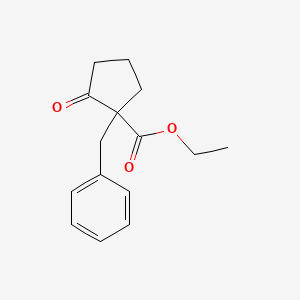

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C15H18O3. It is a derivative of cyclopentanone, featuring an ethyl ester group and a benzyl group attached to the cyclopentanone ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate can be synthesized through a phase-transfer benzylation reaction. The process involves the reaction of ethyl 2-oxocyclopentanecarboxylate with benzyl bromide in the presence of a phase-transfer catalyst . The reaction is typically carried out in a microreactor, which enhances the efficiency and yield of the product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include benzyl-substituted cyclopentanones, cyclopentanol derivatives, and various substituted cyclopentanecarboxylates .

Scientific Research Applications

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its benzyl group can participate in π-π interactions with aromatic systems, while the ester group can undergo hydrolysis to form carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-oxocyclopentanecarboxylate: A precursor in the synthesis of Ethyl 1-benzyl-2-oxocyclopentanecarboxylate.

Ethyl 3-methyl-2-oxocyclopentanecarboxylate: Similar structure but with a methyl group instead of a benzyl group.

Ethyl 1-isopropyl-2-oxocyclopentanecarboxylate: Contains an isopropyl group instead of a benzyl group.

Uniqueness

This compound is unique due to its benzyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The presence of the benzyl group allows for specific interactions and reactions that are not possible with other similar compounds .

Biological Activity

Ethyl 1-benzyl-2-oxocyclopentanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and anthelmintic properties. This article delves into the detailed findings regarding its biological activity, supported by data tables and case studies.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.306 g/mol

- Structure : this compound features a cyclopentanecarboxylate moiety, which contributes to its bioactivity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/ml) |

|---|---|

| E. sakazakii | 0.125 |

| E. coli | 0.083 |

| S. aureus | 0.073 |

| K. pneumonia | 0.109 |

These results suggest that the compound exhibits significant antimicrobial properties, outperforming many traditional antibiotics in certain contexts .

Anti-inflammatory Potential

The anti-inflammatory activity of this compound was assessed using in vitro assays targeting key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes:

- COX-2 Inhibition : The compound showed substantial inhibition of COX-2 activity, which is critical in the inflammatory response.

In vivo studies further confirmed its anti-inflammatory effects through carrageenan-induced paw edema tests, demonstrating a percentage inhibition of inflammation at various doses:

| Dose (mg/kg) | % Inhibition |

|---|---|

| 100 | 55.92 ± 2.95 |

These findings indicate that the compound may serve as a potential therapeutic agent for inflammatory conditions .

Anthelmintic Activity

This compound also exhibited promising anthelmintic activity against parasitic worms such as Pheretima posthuma. The following table summarizes the paralysis and death times observed in treated specimens:

| Concentration (mg/ml) | Paralysis Time (min) | Death Time (min) |

|---|---|---|

| 5 | 10.33 ± 1.15 | 34.66 ± 0.57 |

| 10 | 9.66 ± 2.51 | 24.33 ± 1.15 |

| 20 | 8.66 ± 2.30 | 21.66 ± 2.30 |

The results indicate that the compound's efficacy surpasses that of standard treatments like albendazole .

Case Studies and Research Findings

A comprehensive study involving various derivatives of this compound highlighted its diverse biological activities:

- Antimicrobial Effects : The compound was found to be effective against multi-drug resistant strains, showcasing its potential as a new antimicrobial agent.

- Cytotoxicity : In cytotoxicity assays, it displayed LC50 values ranging from 280 to 765 µg/ml, indicating a favorable safety profile compared to existing chemotherapeutics like etoposide .

- Molecular Docking Studies : Computational analyses revealed high binding affinities to relevant biological targets, suggesting mechanisms through which the compound exerts its effects.

Properties

IUPAC Name |

ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-2-18-14(17)15(10-6-9-13(15)16)11-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDYNDOAHRZGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80295770, DTXSID30965633 | |

| Record name | ethyl 1-benzyl-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50984-08-2, 5136-75-4 | |

| Record name | NSC105435 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 1-benzyl-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80295770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzyl-2-oxocyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.